molecular formula C10H9N3O3 B1388471 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone CAS No. 81115-44-8

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone

Cat. No.: B1388471
CAS No.: 81115-44-8
M. Wt: 219.2 g/mol
InChI Key: WQERPSOIKDWETJ-UHFFFAOYSA-N
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Description

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone typically involves the nitration of 6-methyl-1H-indazole followed by acetylation. The reaction conditions often include the use of nitric acid and acetic anhydride as reagents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone can be compared with other similar compounds, such as:

    1-(5-nitro-1H-indazol-1-yl)-1-ethanone: Similar structure but lacks the methyl group at the 6-position.

    1-(6-methyl-1H-indazol-1-yl)-1-ethanone: Similar structure but lacks the nitro group at the 5-position.

The presence of both the nitro and methyl groups in this compound contributes to its unique chemical and biological properties .

Properties

IUPAC Name

1-(6-methyl-5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-3-10-8(4-9(6)13(15)16)5-11-12(10)7(2)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERPSOIKDWETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670605
Record name 1-(6-Methyl-5-nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-44-8
Record name 1-(6-Methyl-5-nitro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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